Vitamin D3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in the usual org solvents; slightly sol in vegetable oils

Synonyms

Canonical SMILES

Isomeric SMILES

Bone health and Mineral Metabolism

Historically, the most recognized application of cholecalciferol is in bone health. Cholecalciferol facilitates calcium absorption from the gut, promoting bone mineralization and preventing conditions like rickets in children and osteomalacia in adults. Research continues to explore the role of cholecalciferol in bone density and fracture risk in different populations.

Immune Function

Emerging research suggests a link between cholecalciferol levels and immune function. Studies have explored the potential role of cholecalciferol supplementation in enhancing the immune response and reducing susceptibility to infections [].

Chronic Disease Prevention

The potential impact of cholecalciferol on chronic diseases like diabetes, cardiovascular disease, and certain cancers is a growing area of scientific inquiry. Research is investigating whether cholecalciferol deficiency is a risk factor for these conditions and if supplementation might offer preventive benefits [, ].

Vitamin D3, also known as cholecalciferol, is a fat-soluble vitamin that plays a crucial role in calcium and phosphorus metabolism, essential for maintaining healthy bones and teeth. It is synthesized in the skin upon exposure to ultraviolet B radiation from sunlight, converting 7-dehydrocholesterol into previtamin D3, which subsequently isomerizes to Vitamin D3. This compound can also be obtained through dietary sources such as fatty fish, fortified foods, and supplements.

Calcitriol, the active form of vitamin D3, binds to the vitamin D receptor (VDR) in target cells. The VDR-calcitriol complex acts as a transcription factor, regulating the expression of genes involved in calcium and phosphate absorption, bone metabolism, cell differentiation, and immune function.

Physical and Chemical Properties

The primary chemical reaction involved in the synthesis of Vitamin D3 occurs when 7-dehydrocholesterol is irradiated with ultraviolet light. This process breaks the B-ring of the sterol structure, leading to the formation of previtamin D3. The reaction can be summarized as follows:

- Irradiation Reaction:

- Isomerization:

In addition to Vitamin D3, this reaction can also produce lumisterol and tachysterol under prolonged UV exposure.

Vitamin D3 is biologically inactive until it undergoes two hydroxylation reactions in the body. The first occurs in the liver, converting Vitamin D3 to 25-hydroxyvitamin D (calcidiol), which is the main circulating form. The second hydroxylation takes place primarily in the kidneys, converting calcidiol to 1,25-dihydroxyvitamin D (calcitriol), the active form that regulates calcium homeostasis and bone health.

Mechanisms of Action- Calcium Absorption: Calcitriol enhances intestinal absorption of calcium and phosphate.

- Bone Health: It promotes bone mineralization and prevents rickets in children and osteomalacia in adults.

- Immune Function: Recent studies suggest a role for Vitamin D3 in modulating immune responses.

Vitamin D3 can be synthesized through various methods:

- Natural Synthesis:

- Occurs in human skin via UV irradiation of 7-dehydrocholesterol.

- Chemical Synthesis:

Example of Continuous-Flow Synthesis- A two-stage continuous-flow synthesis method has been reported that achieves high yields through controlled conditions .

Research indicates that Vitamin D3 interacts with various medications and biological systems:

- Calcium Supplements: Enhanced absorption when taken together.

- Antibiotics: Some studies suggest a synergistic effect on immune function.

- Hormonal Interactions: It may influence the metabolism of other hormones like parathyroid hormone.

Vitamin D3 is part of a family of compounds known as secosteroids, which includes:

| Compound Name | Source/Formation | Unique Characteristics |

|---|---|---|

| Vitamin D2 (ergocalciferol) | Derived from yeast and fungi | Less potent than Vitamin D3; different side chain |

| Lumisterol | Formed from prolonged UV exposure | Biologically inactive; accumulates with excess UV |

| Tachysterol | Also formed from prolonged UV exposure | Biologically inactive; similar formation process |

Uniqueness of Vitamin D3

Molecular Formula and Structure (C27H44O)

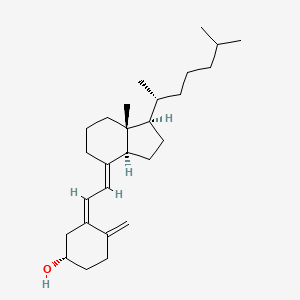

Vitamin D3 possesses the molecular formula C27H44O with a molecular weight of 384.64 grams per mole [1] [2] [3]. The compound is characterized by its secosteroid structure, which results from the photolytic cleavage of the B-ring of 7-dehydrocholesterol. The molecular structure features a characteristic conjugated triene system consisting of three double bonds located at positions 5,7 and 10(19) [4] [2].

The structural framework of cholecalciferol comprises four distinct regions: the A-ring cyclohexane system containing the hydroxyl group at carbon-3, the conjugated triene system spanning carbons 5 through 10, the C/D ring system derived from the steroid backbone, and the flexible side chain extending from carbon-17 [5] [2]. This unique architectural arrangement distinguishes vitamin D3 from conventional steroids and accounts for its specific biological properties.

Stereochemistry and Conformational Analysis

The stereochemical complexity of vitamin D3 involves five stereogenic centers, theoretically yielding 32 possible stereoisomers [5]. However, the natural configuration is precisely defined with specific spatial arrangements at each chiral center. The compound exhibits the (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol configuration [4] [6].

The A-ring of vitamin D3 demonstrates dynamic conformational behavior in solution, existing in equilibrium between two chair-like conformations [7] [8]. In one conformation, the 3β-hydroxyl group occupies an equatorial position, while in the alternative conformation, it adopts an axial orientation. This conformational flexibility significantly influences the biological activity and receptor binding properties of the molecule [7] [9]. Nuclear magnetic resonance studies have revealed that the A-ring adopts predominantly the β-conformation when bound to the vitamin D receptor, highlighting the importance of conformational analysis in understanding structure-activity relationships [10] [11].

Physical Properties

Melting and Boiling Points

Vitamin D3 exhibits a well-defined melting point range of 83-86°C, as consistently reported across multiple sources [1] [12] [13] [2] [14]. This relatively narrow melting point range indicates the compound's crystalline purity and structural homogeneity. The boiling point has been estimated at approximately 451.27°C, though this value represents a rough estimate due to the compound's thermal instability at elevated temperatures [1] [13].

The thermal properties of cholecalciferol reflect its molecular structure and intermolecular interactions. The melting point is influenced by the hydrogen bonding capabilities of the hydroxyl group and the van der Waals interactions between the hydrocarbon framework. The compound's tendency to decompose before reaching its theoretical boiling point necessitates careful temperature control during processing and analysis.

Solubility Characteristics

Vitamin D3 demonstrates distinct solubility patterns that reflect its lipophilic nature. The compound is essentially insoluble in water, with a solubility of less than 0.1 grams per liter at 20°C [1] [14]. This poor aqueous solubility is consistent with its high octanol-water partition coefficient (LogP) of 9.085, indicating pronounced lipophilicity [1].

In contrast, vitamin D3 exhibits excellent solubility in organic solvents. The compound dissolves readily in ethanol at approximately 30 milligrams per milliliter, while showing more limited solubility in dimethyl sulfoxide (3 milligrams per milliliter) and dimethylformamide (25 milligrams per milliliter) [15]. The compound also demonstrates good solubility in chloroform, acetone, ether, and fatty oils, making these solvents suitable for extraction and purification procedures [1] [14].

Stability Parameters and Sensitivity Factors

The stability profile of vitamin D3 reveals significant sensitivity to multiple environmental factors. Temperature effects follow first-order kinetics under isothermal conditions, with increased degradation rates observed at elevated temperatures [16]. The compound demonstrates moderate stability at 25°C but shows markedly decreased stability at 40°C, emphasizing the importance of temperature control during storage and handling.

pH substantially influences vitamin D3 stability, with the compound exhibiting extreme instability under acidic conditions (pH < 4) characterized by rapid degradation [16]. Conversely, the compound remains stable across neutral to slightly basic pH ranges (5-8), showing no significant differences in degradation rates within this range [16].

Light exposure represents a critical destabilizing factor, with ultraviolet radiation causing decomposition through photolytic mechanisms [17] [16] [18]. The degradation kinetics under light exposure follow the Weibull model rather than conventional first-order kinetics, indicating complex photochemical processes [16]. Similarly, oxygen exposure leads to oxidative degradation following non-first-order kinetics [16].

Metal ions, particularly copper(II) and iron(III), constitute the primary destabilizing factors in aqueous solutions [16]. These transition metals catalyze oxidative degradation processes, necessitating the use of chelating agents such as ethylenediaminetetraacetic acid for stabilization. The compound requires storage at -20°C under inert atmosphere conditions to maintain stability for extended periods exceeding two years [15] [14].

Spectroscopic Characteristics

Ultraviolet absorption spectroscopy reveals characteristic absorption maxima at 264-270 nanometers in ethanol solution, with a secondary absorption peak at 218 nanometers [19] [18] [20] [21]. These absorption characteristics result from the conjugated triene chromophore system and provide the basis for quantitative analytical methods.

Infrared spectroscopy demonstrates distinctive absorption bands corresponding to specific functional groups within the molecule. The hydroxyl group exhibits a characteristic O-H stretching vibration in the 3300-3400 wavenumber region [19] [22]. Alkene C=C stretching vibrations appear at 1610, 1620, and 1700 wavenumbers, while alkane C-H stretching occurs at 2900 wavenumbers [19].

Proton nuclear magnetic resonance spectroscopy in deuterated chloroform shows characteristic vinyl proton signals at 0.5 and 0.9 parts per million [19]. Carbon-13 nuclear magnetic resonance reveals double bond carbons in the 100-150 parts per million region, consistent with the conjugated triene system [19]. Solid-state carbon-13 cross-polarization magic angle spinning nuclear magnetic resonance studies demonstrate doublet patterns corresponding to the α and β conformations of the A-ring [9].

Mass spectrometry analysis using atmospheric pressure chemical ionization shows the protonated molecular ion at mass-to-charge ratio 385.2, with the characteristic dehydrated fragment at 367.2 resulting from loss of water [20]. These spectroscopic characteristics provide comprehensive analytical tools for identification, quantification, and structural confirmation of vitamin D3 in various matrices.

Structural Comparison with Ergocalciferol (Vitamin D2)

The structural comparison between vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol) reveals critical differences that influence their biological activities and pharmaceutical properties. While both compounds share the fundamental secosteroid framework, ergocalciferol possesses the molecular formula C28H44O with a molecular weight of 396.65 grams per mole, differing from vitamin D3 by the addition of a methyl group and a double bond in the side chain [23] [24].

The key structural distinctions lie in the side chain configuration. Ergocalciferol features a double bond between carbons 22 and 23, and an additional methyl group at carbon 24, creating a branched side chain structure [23] [24]. In contrast, cholecalciferol maintains a straight side chain without these modifications. These structural differences significantly impact the compounds' melting points, with ergocalciferol exhibiting a higher melting point of 115-118°C compared to cholecalciferol's 83-86°C [1] [23].

The biological implications of these structural differences are profound. Cholecalciferol demonstrates 1.7 to 3 times greater potency than ergocalciferol in raising serum 25-hydroxyvitamin D concentrations [23] [24] [25]. This superior efficacy results from several factors: higher affinity for the hepatic 25-hydroxylase enzyme, stronger binding to the vitamin D receptor, and slower rates of 24-hydroxylation that lead to reduced deactivation [24].

The pharmacokinetic profiles also differ substantially. Cholecalciferol exhibits a longer duration of action and extended biological half-life compared to ergocalciferol [24] [25]. The additional methyl group in ergocalciferol accelerates the 24-hydroxylation process, leading to more rapid formation of the biologically inactive 1,24,25-trihydroxyvitamin D2 metabolite [24]. This metabolic difference explains the shorter-lived therapeutic effects observed with ergocalciferol supplementation.

Purity

Physical Description

Color/Form

WHITE CRYSTALS

Colorless crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 10.2 (est)

Odor

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H310: Fatal in contact with skin [Danger Acute toxicity, dermal];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

MEDICATION (VET): Nutritional factor (Antirachitic)

Therapeutic doses of specific vitamin D analogs are used in the treatment of chronic hypocalcemia, hypophosphatemia, rickets, and osteodystrophy associated with various medical conditions including chronic renal failure, familial hypophosphatemia, and hypoparathyroidism (postsurgical or idiopathic, or pseudohypoparathyroidism). Some analogs have been found to reduct elevated parathyroid hormone concentrations in patients with renal osteodystrophy associated with hyperparathyroidism. Theoretically, any of the vitamin D analogs may be used for the above conditions, However, because of their pharmacologic properties, some may be more useful in certain situations than others. Alfacalcidol, calcitriol, and dihydrotachysterol are usually preferred in patients with renal failure since these patients have impaired ability to synthesize calcitriol from cholecalciferol and ergocalciferol; therefore, the response is more predictable. In addition, their shorter half-lives may make toxicity easier to manage (hypercalcemia reverses more quickly). Ergocalciferol may not be the preferred agent in the treatment of familial hypophosphatemia or hypoparathyroidism because the large doses needed are associated with a risk of overdose and hypercalcemia; dihydrotachysterol and calcitriol may be preferred. /Included in US product labeling/

Pharmacology

Cholecalciferol is a steroid hormone produced in the skin when exposed to ultraviolet light or obtained from dietary sources. The active form of cholecalciferol, 1,25-dihydroxycholecalciferol (calcitriol) plays an important role in maintaining blood calcium and phosphorus levels and mineralization of bone. The activated form of cholecalciferol binds to vitamin D receptors and modulates gene expression. This leads to an increase in serum calcium concentrations by increasing intestinal absorption of phosphorus and calcium, promoting distal renal tubular reabsorption of calcium and increasing osteoclastic resorption.

MeSH Pharmacological Classification

ATC Code

A - Alimentary tract and metabolism

A11 - Vitamins

A11C - Vitamin a and d, incl. combinations of the two

A11CC - Vitamin d and analogues

A11CC05 - Colecalciferol

Mechanism of Action

The principal biologic function of vitamin D is to maintain serum calcium and phosphorus concentrations within the normal range by enhancing the efficiency of the small intestine to absorb these minerals from the diet. Calcitriol (activated vitamin D) enhances the efficiency of intestinal calcium absorption along the entire small intestine, but principally in the duodenum and jejunum. Calcitriol also enhances phosphorus absorption along the entire small intestine, but principally in the jejunum and ileum. The activated forms of ergocalciferol, doxercalciferol, and cholecalciferol may have a negative feedback effect on parathyroid hormone (PTH) production.

The most two important mechanisms by which vitamin D acts to maintain normal concentration of calcium and phosphate in plasma are to facilitate their absorption by the small intestine and to enhance their mobilization from bone. /Vitamin D/

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Vitamin D3 like receptor

NR1I1 (VDR) [HSA:7421] [KO:K08539]

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard

Other CAS

67-97-0

8050-67-7

Absorption Distribution and Excretion

It has been observed that administered cholecalciferol and its metabolites are excreted primarily in the bile and feces.

Studies have determined that the mean central volume of distribution of administered cholecalciferol supplementation in a group of 49 kidney transplant patients was approximately 237 L.

Studies have determined that the mean clearance value of administered cholecalciferol supplementation in a group of 49 kidney transplant patients was approximately 2.5 L/day.

Readily absorbed from small intestine (proximal or distal); cholecalciferol may be absorbed more rapidly and completely than ergocalciferol.

Elimination: Biliary/renal. /Vitamin D and analogs/

Many vitamin D analogs are readily absorbed from the GI tract following oral administration if fat absorption is normal. The presence of bile is required for absorption of ergocalciferol and the extent of GI absorption may be decreased in patients with hepatic, biliary, or GI disease (e.g., Crohn's disease, Whipple's disease, sprue). Because vitamin D is fat soluble, it is incorporated into chylomicrons and absorbed via the lymphatic system; approximately 80% of ingested vitamin D appears to be absorbed systemically through this mechanism, principally in the small intestine. Although some evidence suggested that intestinal absorption of vitamin D may be decreased in geriatric adults, other evidence did not show clinically important age-related alterations in GI absorption of the vitamin in therapeutic doses. It currently is not known whether aging alters the GI absorption of physiologic amounts of vitamin D. /Vitamin D analogs/

After absorption, ergocalciferol and cholecalciferol enter the blood via chylomicrons of lymph and then associate mainly with a specific alpha-globulin (vitamin D-binding protein). The hydroxylated metabolites of ergocalciferol and cholecalciferol also circulate associated with the same alpha-globulin. 25-Hydroxylated ergocalciferol and cholecalciferol are stored in fat and muscles for prolonged periods. Once vitamin D enters systemic circulation from lymph via the thoracic duct or from skin, it accumulates in the liver within a few hours.

For more Absorption, Distribution and Excretion (Complete) data for CHOLECALCIFEROL (7 total), please visit the HSDB record page.

Metabolism Metabolites

Metabolic activation of cholecalciferol and ergocalciferol occurs in 2 steps, the first in the liver and the second in the kidneys. Metabolic activation of calcifediol occurs in the kidneys; dihydrotachysterol, alfacalcidol and doxercalciferol are activated in the liver.

Normal combined (ie, 25-hydroxyvitamin D) plasma concentrations of 25-hydroxycholecalciferol (calcifediol) and 25-hydroxyergocalciferol, which are the major circulating metabolites of cholecalciferol and ergocalciferol, have been reported to range from 8-80 ng/mL, depending on the assay used, and vary with exposure to UV light. A commonly reported range for the lower limit of normal is 8-15 ng/mL, depending on geographic location (eg, Southern California would be higher than Massachusetts).

In the liver, ergocalciferol and cholecalciferol are converted in the mitochondria to their 25-hydroxy derivatives by the enzyme vitamin D 25-hydroxylase. Vitamin D 25-hydroxylase activity is regulated in the liver by concentrations of vitamin D and its metabolites; therefore, increases in the systemic circulation of the 25-hydroxy metabolites following exposure to sunlight or ingestion of vitamin D are relatively modest compared with cumulative production or intake of the vitamin. Serum concentrations of nonhydroxylated vitamin D are short-lived as a result of storage in fat or metabolism in the liver. In the kidneys, these metabolites are further hydroxylated at the 1 position by the enzyme vitamin D 1-hydroxylase to their active forms, 1,25-dihydroxycholecalciferol (calcitriol) and 1,25-dihydroxyergocalciferol. ... Activity of the vitamin D 1-hydroxylase enzyme requires molecular oxygen, magnesium ion, and malate and is regulated principally by PTH in response to serum concentrations of calcium and phosphate, and perhaps by circulating concentrations of 1,25-dihydroxyergocalciferol and 1,25-dihydroxycholecalciferol. Other hormones (ie, cortisol, estrogens, prolactin, and growth hormone) also may influence the metabolism of cholecalciferol and ergocalciferol.

The hepatic enzyme system responsible for 25-hydroxylation of vitamin D /(vitamin D-25 hydroxylase)/ is associated with the microsomal and mitochondrial fractions of homogenates and requires NADPH (nicotinamide adenine dinucleotide phosphate, reduced form) and molecular oxygen. ... The enzyme system /in kidney/ responsible for 1-hydroxylation of 25-OHD (25-hydroxycholecalciferol) /(25-OHD-1-alpha-hydroxylase)/ is associated with mitochondria in the proximal tubules. It is a mixed function oxidase and requires molecular oxygen and NADPH as cofactors. Cytochrome P450, a flavoprotein, and ferredoxin are components of the enzyme complex.

Wikipedia

Drug Warnings

Doses of vitamin D analogs that do not exceed the physiologic requirement are usually nontoxic. However, some infants and patients with sarcoidosis or hypoparathyroidism may have increased sensitivity to vitamin D analogs. /Vitamin D analogs/

Acute or chronic administration of excessive doses of vitamin D analogs or enhanced responsiveness to physiologic amounts of ergocalciferol or cholecalciferol may lead to hypervitaminosis D manifested by hypercalcemia. /Vitamin D analogs/

Decreased renal function without hypercalcemia has also been reported in patients with hypoparathyroidism after long-term vitamin D analog therapy. Before therapy with vitamin D analogs is initiated, serum phosphate concentrations must be controlled. To avoid ectopic calcification, the serum calcium (in mg/dL) times phosphorus (in mg/dL) should not be allowed to exceed 70. Because administration of vitamin D analogs may increase phosphate absorption, patients with renal failure may require adjustment in the dosage of aluminum-containing antacids used to decrease phosphate absorption. /Vitamin D analogs/

For more Drug Warnings (Complete) data for CHOLECALCIFEROL (10 total), please visit the HSDB record page.

Biological Half Life

The Vitamin /D/ disappears from plasma with a half-life of 19 to 25 hr but is stored in fat depots for prolonged periods. ... The 25-hydroxy derivative has a biological half-life of 19 days ... The plasma half-life of calcitriol /(1,25-dihydroxy-vitamin D)/ is estimated to be between 3 and 5 days in human beings ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

...Isolated in crystalline state from the 3,5-dinitrobenzoate; produced by irradiation & equivalent in activity to the vitamin D3 of tuna liver oil.

... Occurs in and is isolated from fish liver oils. It also is manufactured by ultraviolet irradiation of 7-dehydrocholesterol produced from cholesterol and is purified by crystallization.

General Manufacturing Information

Vitamin D3 (cholecalciferol) is formed photochemically from 7-dehydrocholesterol which in turn is formed from cholesterol.

If there is adequate exposure to sunlight, vitamin D is formed from sterols in the skin...

Vitamin D2 is only 1-2% as potent for the chick as vitamin D3. Because of this difference, it is important that poultry feeds are supplemented with vitamin D3 rather than D2.

Analytic Laboratory Methods

PROCEDURE IS DESCRIBED FOR SEPARATION OF VITAMIN D & RELATED COMPD BY GAS-LIQUID CHROMATOGRAPHY USING FLAME IONIZATION DETECTION.

Method: AOAC 2002.05; Procedure: liquid chromatography with ultraviolet detection; Analyte: cholecalciferol; Matrix: vitamin D3 (0.4-12 ug/100 g) in fortified milk, infant formula, gruel, margarine, cooking oil, and fish oil; Detection Limit: not provided.

Method: AOAC 992.26; Procedure: liquid chromatography with ultraviolet detection; Analyte: cholecalciferol; Matrix: ready-to-feed milk-based infant formulas containing 488-533 IU/L vitamin D3; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for CHOLECALCIFEROL (11 total), please visit the HSDB record page.

Interactions

Concurrent administration of thiazide diuretics and pharmacologic doses of vitamin D analogs in patients with hypoparathyroidism may result in hypercalcemia which may be transient and self-limited or may require discontinuance of vitamin D analogs. Thiazide-induced hypercalcemia in hypoparathyroid patients is probably caused by increased release of calcium from bone. /Vitamin D analogs/

Excessive use of mineral oil may interfere with intestinal absorption of vitamin D analogs. /Vitamin D analogs/

Orlistat may result in decreased GI absorption of fat-soluble vitamins such as vitamin D analogs. At least 2 hours should elapse between (before or after) any orlistat dose and vitamin D analog administration ... . /Vitamin D analogs/

For more Interactions (Complete) data for CHOLECALCIFEROL (6 total), please visit the HSDB record page.

Stability Shelf Life

Affected by light and air.

In dry propylene glycol, therapeutic concentrations are stored in amber screw cap bottles at 38 °C no change after 36 mo

Deterioration of pure crystal vitamin D3 is negligible after storage of 1 yr in amber evacuated ampuls at refrigerator temperatures.

For more Stability/Shelf Life (Complete) data for CHOLECALCIFEROL (7 total), please visit the HSDB record page.

Dates

2: Amrein K, McNally JD, Dobnig H, Pieber TR. High-dose cholecalciferol in

3: Kim JH, Kang S, Jung YN, Choi HS. Cholecalciferol inhibits lipid accumulation

4: Aytaç MB, Deveci M, Bek K, Kayabey Ö, Ekinci Z. Effect of cholecalciferol on

5: Nair P, Venkatesh B, Lee P, Kerr S, Hoechter DJ, Dimeski G, Grice J, Myburgh

6: Gueye Y, Marqueste T, Maurel F, Khrestchatisky M, Decherchi P, Feron F.

7: Cortes M, Liu SY, Kwan W, Alexa K, Goessling W, North TE. Accumulation of the

8: Borowicz KK, Morawska D, Morawska M. Effect of cholecalciferol on the

9: Masood MQ, Khan A, Awan S, Dar F, Naz S, Naureen G, Saghir S, Jabbar A.

10: Kuchay MS, Jevalikar GS, Mithal A, Mishra SK, Dang N. Efficacy and safety of

11: Braithwaite MC, Choonara YE, Kumar P, Tomar LK, Du Toit LC, Pillay V. A novel

12: Quraishi SA, De Pascale G, Needleman JS, Nakazawa H, Kaneki M, Bajwa EK,

13: Sahbaz A, Aynioglu O, Isik H, Gulle K, Akpolat Ferah M, Cicekler Sahbaz H.

14: Cho IJ, Chung HY, Kim SW, Lee JW, Lee TW, Kim HS, Kim SG, Choi HS, Choi SH,

15: Luger M, Kruschitz R, Marculescu R, Haslacher H, Hoppichler F, Kallay E,

16: Pepe J, Mezzaroma I, Fantauzzi A, Falciano M, Salotti A, Di Traglia M,

17: Jean G, Souberbielle JC, Lechevallier S, Chazot C. Kinetics of serum

18: Zitt E, Sprenger-Mähr H, Mündle M, Lhotta K. Efficacy and safety of body

19: Rousseau AF, Damas P, Ledoux D, Lukas P, Carlisi A, Le Goff C, Gadisseur R,

20: Satué M, Ramis JM, Monjo M. Cholecalciferol synthesized after UV-activation